N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(15-1-3-18(4-2-15)26-20-22-6-8-27-20)23-11-14-9-17(12-21-10-14)16-5-7-25-13-16/h1-10,12-13H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHFLRDDHQPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-(furan-3-yl)pyridine and 4-(thiazol-2-yloxy)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives or molecules with furan, pyridine, and thiazole rings. Examples could be:
- N-(pyridin-3-ylmethyl)-4-(thiazol-2-yloxy)benzamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Uniqueness
The uniqueness of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound characterized by its complex heterocyclic structure, which includes furan, pyridine, and thiazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a unique arrangement of rings that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like 5-(furan-3-yl)pyridine and 4-(thiazol-2-yloxy)benzoic acid. These intermediates are coupled using reagents such as palladium catalysts under controlled conditions to yield the final product .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could act as an agonist or antagonist on various receptors, influencing cellular signaling pathways.
Understanding these mechanisms requires detailed studies involving various biological systems .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism in inhibiting bacterial growth may involve disrupting cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
In cancer research, this compound has shown promise as a potential anticancer agent. Studies have reported that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Its effectiveness varies depending on the type of cancer, with notable activity observed in breast and lung cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against various Gram-positive and Gram-negative bacteria. Results indicated an IC50 value in the low micromolar range, demonstrating strong antibacterial properties compared to standard antibiotics .
- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound was found to significantly reduce cell viability after 48 hours of treatment, with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Furan, Pyridine, Thiazole | Antimicrobial, Anticancer | 10 - 20 |
| N-(4-chloro-benzamide derivative) | Chlorine Substituent | RET Kinase Inhibition | 15 - 25 |
| N-(isonicotinamide derivative) | Isonicotinamide Group | Moderate Antimicrobial | 30 - 40 |
This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
